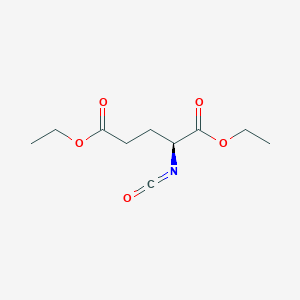

Diethyl (S)-(-)-2-Isocyanatoglutarate

Descripción general

Descripción

Diethyl (S)-(-)-2-Isocyanatoglutarate is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a glutarate backbone. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and potential for forming various derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate typically involves the reaction of diethyl glutarate with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of isocyanates.

Types of Reactions:

Addition Reactions: this compound readily undergoes addition reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.

Substitution Reactions: The isocyanate group can be substituted by various nucleophiles, leading to the formation of diverse derivatives.

Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

Amines: React with this compound under mild conditions to form ureas.

Alcohols: React to form carbamates, often requiring a catalyst to proceed efficiently.

Water: Reacts to form carbon dioxide and the corresponding amine, a reaction that is typically avoided due to the instability of the isocyanate group in the presence of moisture.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Polyurethanes: Formed through polymerization reactions.

Aplicaciones Científicas De Investigación

Diethyl (S)-(-)-2-Isocyanatoglutarate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing various organic compounds and polymers.

Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity and ability to form stable polymers.

Mecanismo De Acción

The mechanism of action of Diethyl (S)-(-)-2-Isocyanatoglutarate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The molecular targets often include amino groups on lysine residues and hydroxyl groups on serine residues. The pathways involved in these reactions are crucial for understanding the compound’s effects in biological systems.

Comparación Con Compuestos Similares

Diethyl Glutarate: Lacks the isocyanate group and is less reactive.

Methyl Isocyanate: More volatile and toxic, used in different industrial applications.

Ethyl Isocyanate: Similar reactivity but different physical properties.

Uniqueness: Diethyl (S)-(-)-2-Isocyanatoglutarate is unique due to its combination of the glutarate backbone and the isocyanate group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and the formation of stable derivatives.

Actividad Biológica

Diethyl (S)-(-)-2-Isocyanatoglutarate, with the CAS number 145080-95-1, is a chiral compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its potential applications.

This compound has the following chemical properties:

- Molecular Formula : C₁₀H₁₅NO₅

- Molecular Weight : 229.23 g/mol

- Boiling Point : 151 °C

- Density : 1.13 g/mL

- Specific Rotation : [α]20/D = -43.5° (neat)

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₅ |

| Molecular Weight | 229.23 g/mol |

| Boiling Point | 151 °C |

| Density | 1.13 g/mL |

| Specific Rotation | [α]20/D = -43.5° (neat) |

This compound acts primarily as an electrophilic agent, enabling it to interact with nucleophiles in biological systems. Its isocyanate functional group is known to react with amino acids and proteins, potentially leading to the modification of enzyme activities and signaling pathways.

- Target Interactions : The compound can modify proteins involved in metabolic pathways, impacting their function and stability.

- Biochemical Pathways : It may influence pathways related to cell signaling, apoptosis, and metabolic regulation due to its ability to form adducts with various biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacteria and fungi.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could be beneficial for therapeutic applications.

- Cell Proliferation : Investigations into its effects on cell lines have shown that it can modulate cell growth and proliferation rates.

Case Studies

Several case studies have explored the implications of this compound in different biological contexts:

-

Case Study on Antimicrobial Effects :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a natural preservative or therapeutic agent.

-

Case Study on Enzyme Modulation :

- Research focusing on enzyme kinetics demonstrated that this compound could inhibit the activity of certain dehydrogenases. This inhibition was characterized by a decrease in substrate conversion rates, highlighting its role as a potential biochemical tool for studying metabolic pathways.

-

Cell Line Studies :

- In vitro studies using cancer cell lines showed that treatment with this compound resulted in altered cell cycle progression and increased apoptosis rates. This suggests possible applications in cancer therapeutics, warranting further investigation into its mechanisms.

Propiedades

IUPAC Name |

diethyl (2S)-2-isocyanatopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTLQVZEVNEAQD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439281 | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145080-95-1 | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (S)-(-)-2-Isocyanatoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.